molecular formula C17H15NO2 B2904120 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde CAS No. 104831-79-0

1-benzyl-5-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B2904120
CAS No.: 104831-79-0
M. Wt: 265.312
InChI Key: MNAITTYQKNPQJH-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C17H15NO2 . It is a derivative of 5-methoxy-1H-indole-3-carbaldehyde . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins .


Synthesis Analysis

This compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and are used in multicomponent reactions (MCRs) which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular formula of this compound is C17H15NO2 . The InChI Key is TUWARWGEOHQXCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used as a reactant in various chemical reactions. It is used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It is also used for Mannich type coupling with aldehydes and secondary amines .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 265.31 . More detailed physical and chemical properties are not available in the retrieved sources.

Properties

IUPAC Name

1-benzyl-5-methoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-7-8-17-16(9-15)14(12-19)11-18(17)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAITTYQKNPQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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